molecular formula C23H17F3N4O3S B2692189 ethyl 4-(2-{[5-cyano-4-(trifluoromethyl)-[2,4'-bipyridine]-6-yl]sulfanyl}acetamido)benzoate CAS No. 625378-12-3

ethyl 4-(2-{[5-cyano-4-(trifluoromethyl)-[2,4'-bipyridine]-6-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2692189
CAS No.: 625378-12-3
M. Wt: 486.47
InChI Key: JDWDIJBMSXWEOX-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{[5-cyano-4-(trifluoromethyl)-[2,4’-bipyridine]-6-yl]sulfanyl}acetamido)benzoate is a complex organic compound featuring a bipyridine core with a trifluoromethyl group, a cyano group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{[5-cyano-4-(trifluoromethyl)-[2,4’-bipyridine]-6-yl]sulfanyl}acetamido)benzoate typically involves multiple steps. One common approach starts with the preparation of the bipyridine core, followed by the introduction of the trifluoromethyl and cyano groups. The final steps involve the formation of the sulfanylacetamido linkage and the esterification to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{[5-cyano-4-(trifluoromethyl)-[2,4’-bipyridine]-6-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2-{[5-cyano-4-(trifluoromethyl)-[2,4’-bipyridine]-6-yl]sulfanyl}acetamido)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(2-{[5-cyano-4-(trifluoromethyl)-[2,4’-bipyridine]-6-yl]sulfanyl}acetamido)benzoate is not fully understood, but it is believed to interact with specific molecular targets through its bipyridine core and functional groups. The trifluoromethyl and cyano groups may enhance its binding affinity to certain proteins or enzymes, while the sulfanylacetamido linkage provides additional sites for interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(2-{[5-cyano-4-(trifluoromethyl)-[2,4’-bipyridine]-6-yl]sulfanyl}acetamido)benzoate is unique due to its combination of a bipyridine core with a trifluoromethyl and cyano group, which imparts distinct electronic properties and potential biological activity. The presence of the sulfanylacetamido linkage further differentiates it from other similar compounds, providing additional sites for chemical modification and interaction with biological targets .

Properties

IUPAC Name

ethyl 4-[[2-[3-cyano-6-pyridin-4-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N4O3S/c1-2-33-22(32)15-3-5-16(6-4-15)29-20(31)13-34-21-17(12-27)18(23(24,25)26)11-19(30-21)14-7-9-28-10-8-14/h3-11H,2,13H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWDIJBMSXWEOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=NC=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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